2-Ethylhexyl isodecyl phthalate
Overview
Description
2-Ethylhexyl isodecyl phthalate is a phthalate ester commonly used as a plasticizer. It is a colorless, viscous liquid that is soluble in lipophilic liquids. This compound is primarily used to make plastics more flexible and durable. It is widely used in various consumer products, including medical devices, toys, and food packaging materials .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Ethylhexyl isodecyl phthalate is synthesized through the esterification of phthalic anhydride with 2-ethylhexanol and isodecyl alcohol in the presence of a catalyst. The reaction typically occurs under reflux conditions with the removal of water to drive the reaction to completion .
Industrial Production Methods
Industrial production of this compound involves large-scale esterification processes. The reaction is carried out in a continuous flow reactor where phthalic anhydride, 2-ethylhexanol, and isodecyl alcohol are continuously fed into the reactor. The product is then purified through distillation to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions
2-Ethylhexyl isodecyl phthalate undergoes various chemical reactions, including hydrolysis, oxidation, and substitution reactions.
Common Reagents and Conditions
Hydrolysis: This reaction occurs in the presence of water and an acid or base catalyst, leading to the formation of phthalic acid and the corresponding alcohols.
Oxidation: Oxidizing agents such as potassium permanganate can oxidize this compound to form phthalic acid and other oxidation products.
Major Products Formed
The major products formed from these reactions include phthalic acid, 2-ethylhexanol, and isodecyl alcohol. In substitution reactions, various substituted phthalates are formed depending on the nucleophile used .
Scientific Research Applications
2-Ethylhexyl isodecyl phthalate has several scientific research applications:
Chemistry: It is used as a plasticizer in the synthesis of flexible polymers and materials.
Biology: Research studies investigate its effects on biological systems, particularly its role as an endocrine disruptor.
Medicine: It is used in the production of medical devices such as blood bags and tubing.
Industry: It is widely used in the manufacturing of consumer products, including toys, food packaging, and building materials
Mechanism of Action
The mechanism of action of 2-Ethylhexyl isodecyl phthalate involves its interaction with cellular receptors and enzymes. It is known to activate peroxisome proliferator-activated receptor alpha (PPARα), which plays a role in lipid metabolism and energy homeostasis. This activation can lead to various biological effects, including alterations in gene expression, cell proliferation, and apoptosis. Additionally, it can induce oxidative stress and the production of reactive oxygen species, contributing to its toxicological effects .
Comparison with Similar Compounds
Similar Compounds
Di-2-ethylhexyl phthalate (DEHP): A widely used plasticizer with similar applications and toxicological concerns.
Diisononyl phthalate (DINP): Another plasticizer used in flexible PVC products.
Diisodecyl phthalate (DIDP): Used in similar applications as 2-ethylhexyl isodecyl phthalate but with different physical properties
Uniqueness
This compound is unique due to its specific combination of 2-ethylhexanol and isodecyl alcohol, which imparts distinct physical and chemical properties. This combination provides a balance of flexibility and durability, making it suitable for a wide range of applications .
Properties
IUPAC Name |
2-O-(2-ethylhexyl) 1-O-(8-methylnonyl) benzene-1,2-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H42O4/c1-5-7-16-22(6-2)20-30-26(28)24-18-13-12-17-23(24)25(27)29-19-14-10-8-9-11-15-21(3)4/h12-13,17-18,21-22H,5-11,14-16,19-20H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRVAUPJDDLBZBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COC(=O)C1=CC=CC=C1C(=O)OCCCCCCCC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H42O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70883266 | |
Record name | 1,2-Benzenedicarboxylic acid, 1-(2-ethylhexyl) 2-(8-methylnonyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70883266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89-13-4, 53272-22-3, 68515-52-6 | |
Record name | 1,2-Benzenedicarboxylic acid, 1-(2-ethylhexyl) 2-(8-methylnonyl) ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=89-13-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Benzenedicarboxylic acid, 1-(2-ethylhexyl) 2-(8-methylnonyl) ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089134 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Benzenedicarboxylic acid, 1-(2-ethylhexyl) 2-isodecyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053272223 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Benzenedicarboxylic acid, mixed 2-ethylhexyl and isodecyl esters | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068515526 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Benzenedicarboxylic acid, 1-(2-ethylhexyl) 2-isodecyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,2-Benzenedicarboxylic acid, mixed 2-ethylhexyl and isodecyl esters | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,2-Benzenedicarboxylic acid, 1-(2-ethylhexyl) 2-(8-methylnonyl) ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,2-Benzenedicarboxylic acid, 1-(2-ethylhexyl) 2-(8-methylnonyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70883266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-ethylhexyl 8-methylnonyl phthalate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.712 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,2-Benzenedicarboxylic acid, mixed 2-ethylhexyl and isodecyl esters | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.064.612 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-ethylhexyl isodecyl phthalate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.124 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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